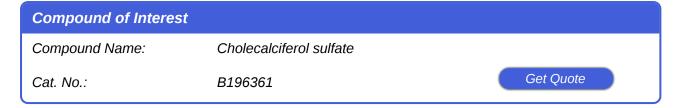


Application Notes and Protocols for Mass Spectrometry Analysis of Cholecalciferol Sulfate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

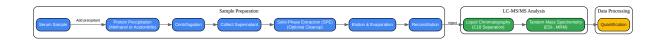
Cholecalciferol sulfate (Vitamin D3-sulfate) is a water-soluble metabolite of vitamin D3. While its biological role is not as extensively characterized as other vitamin D metabolites, its presence in circulation and various biological fluids necessitates accurate and sensitive analytical methods for its quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of vitamin D and its metabolites due to its high sensitivity and specificity.[1][2] This document provides detailed application notes and protocols for the mass spectrometry analysis of cholecalciferol sulfate in biological matrices, primarily human serum.

The analysis of sulfated forms of vitamin D, including **cholecalciferol sulfate**, is optimally performed using electrospray ionization (ESI) in negative ion mode without derivatization.[3][4] This approach offers superior ionization efficiency compared to positive ion mode analysis which would require a derivatization step.[3][4]

Experimental Workflow

The overall workflow for the analysis of **cholecalciferol sulfate** from serum involves sample preparation to remove proteins and other interfering substances, followed by liquid chromatographic separation and subsequent detection by tandem mass spectrometry.





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Figure 1: General workflow for the LC-MS/MS analysis of cholecalciferol sulfate.

Experimental Protocols Sample Preparation from Human Serum

This protocol is designed for the extraction of **cholecalciferol sulfate** from human serum samples prior to LC-MS/MS analysis. The primary method is protein precipitation, which is effective at releasing vitamin D metabolites from binding proteins.[2][5]

Materials:

- Human serum samples
- Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)
- Zinc Sulfate solution (0.4 M, optional)
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Pipettes and tips
- Centrifuge
- Nitrogen evaporator
- Reconstitution solution (e.g., 50:50 Methanol:Water)

Protocol:



- Aliquoting: Thaw serum samples on ice. Pipette 100 μL of serum into a microcentrifuge tube.
- Protein Precipitation (choose one method):
 - Method A (Methanol): Add 300 μL of ice-cold methanol to the 100 μL of serum.
 - Method B (Acetonitrile): Add 300 μL of ice-cold acetonitrile to the 100 μL of serum.
 - Method C (with Zinc Sulfate): Add 100 μL of 0.4 M Zinc Sulfate solution to the serum, followed by 300 μL of methanol or acetonitrile. This can enhance the precipitation of lipoproteins.[1][2]
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- Incubation (Optional): Incubate the samples at -20°C for 10-15 minutes to further enhance protein precipitation.
- Centrifugation: Centrifuge the samples at approximately 10,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature of 35-40°C.
- Reconstitution: Reconstitute the dried extract in 100-150 μL of the reconstitution solution (e.g., 50:50 Methanol:Water with 0.1% formic acid).[7] Vortex briefly to ensure the residue is fully dissolved.
- Final Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., >12,000 x g) for 5 minutes to pellet any remaining particulates.
- Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)



The following parameters are a starting point and may require optimization based on the specific LC system and column used. A C18 stationary phase is commonly used for the separation of vitamin D metabolites.[8]

Parameter	Recommended Conditions		
HPLC System	Agilent 1290 UHPLC system or equivalent[5]		
Column	C18 column (e.g., Zorbax Eclipse XDB-C8, 50 x 4.6 mm, 3.5 μm or equivalent)[7]		
Column Temperature	25 - 50°C[5][7]		
Mobile Phase A	Water with 0.1% formic acid and 10 mM ammonium acetate[5]		
Mobile Phase B	Methanol with 0.1% formic acid and 10 mM ammonium acetate[5]		
Flow Rate	0.3 - 1.2 mL/min (adjust based on column dimensions)[5][7]		
Injection Volume	20 μL[7]		
Gradient Elution	Example Gradient: - 0-1 min: 50% B - 1-5 min: 50% to 95% B - 5-7 min: Hold at 95% B - 7.1-9 min: Return to 50% B for re-equilibration		

Mass Spectrometry (MS)

The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM) for quantification.

Quantitative Data Summary:



Analyte	Precursor lon (Q1) m/z	Product Ion (Q3) m/z	Declustering Potential (V)	Collision Energy (V)
Cholecalciferol Sulfate	463.3	97.0	-100 to -150	-60 to -95
d3- Cholecalciferol Sulfate	466.3	97.0	-100 to -150	-60 to -95
25-OH- Cholecalciferol Sulfate	479.3	97.0	-100 to -150	-60 to -95

Note: The optimal declustering potential and collision energy should be determined empirically for the specific instrument being used. The primary fragmentation of sulfated vitamin D metabolites is the neutral loss of SO3 (80 Da) and the formation of the HSO4- ion at m/z 97.[8]

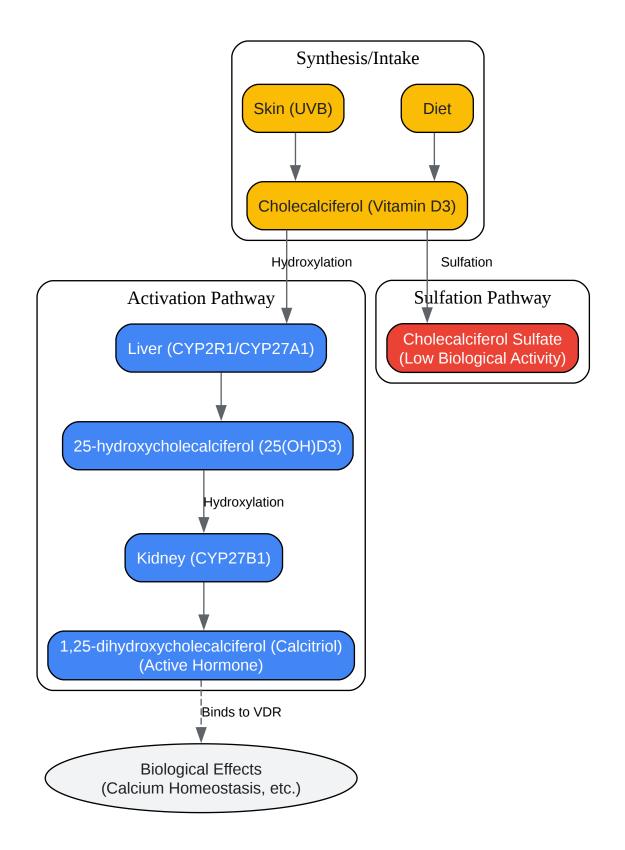
Fragmentation of Cholecalciferol Sulfate

The characteristic fragmentation of **cholecalciferol sulfate** in negative ion mode involves the cleavage of the sulfate group, resulting in a prominent product ion at m/z 97, corresponding to the bisulfate anion [HSO4]-.









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